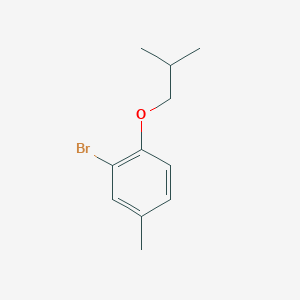

2-Bromo-1-isobutoxy-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHDBWCXOLXDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2 Bromo 1 Isobutoxy 4 Methylbenzene

Synthetic Methodologies

Williamson Ether Synthesis: This classical method for preparing ethers involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the likely precursor would be 2-bromo-4-methylphenol (B149215). This phenol (B47542) can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired ether. masterorganicchemistry.comyoutube.com

The synthesis of the precursor, 2-bromo-4-methylphenol, can be achieved through the bromination of p-cresol (B1678582). sigmaaldrich.com

Ortho-Bromination: An alternative approach could involve the direct ortho-bromination of 4-isobutoxytoluene. However, controlling the regioselectivity of this reaction can be challenging, as bromination of an activated ring can lead to a mixture of ortho and para isomers, as well as polybrominated products. google.comchemicalforums.com Directed ortho-metalation (DoM) strategies could offer a more controlled route, where a directing group guides the lithiation and subsequent bromination to the desired ortho position. harvard.eduwikipedia.org

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound is not extensively reported in the scientific literature, its properties can be inferred from its structure and comparison with analogous compounds like 2-bromo-4-methylanisole (B1265754). sigmaaldrich.comsigmaaldrich.com

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be higher than that of 2-bromo-4-methylanisole (124-125 °C at 20 mmHg) due to the larger isobutoxy group. sigmaaldrich.com |

| Density | Expected to be greater than 1 g/mL, similar to other brominated aromatics. sigmaaldrich.com |

| Solubility | Likely soluble in common organic solvents and insoluble in water. |

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isobutoxy group protons, and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the ring. The isobutoxy group would exhibit a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the oxygen. pearson.comchegg.comchemicalbook.com The methyl group on the benzene (B151609) ring would appear as a singlet.

13C NMR Spectroscopy: The carbon NMR spectrum would show eleven distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom appearing at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. libretexts.orgtutorchase.com Fragmentation patterns would likely involve the loss of the isobutyl group, the bromine atom, and other characteristic fragments. miamioh.edu

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. A band corresponding to the C-Br stretching would also be present in the fingerprint region. spectrabase.comchemicalbook.comchemicalbook.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Isobutoxy 4 Methylbenzene

Reactivity Governed by the Aryl Bromide Moiety

The bromine atom on the benzene (B151609) ring is the primary site of reactivity, participating in several important classes of reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. lumenlearning.com The aryl bromide in 2-Bromo-1-isobutoxy-4-methylbenzene makes it a suitable substrate for these transformations.

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. lumenlearning.com

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. lumenlearning.com In the case of this compound, it can react with various organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. lumenlearning.comscispace.com The isobutoxy and methyl groups on the benzene ring can influence the reaction's efficiency. For instance, bulky substituents can sometimes hinder the approach of the catalyst, potentially affecting reaction rates.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org this compound can undergo a Heck reaction with various alkenes to introduce a substituted vinyl group onto the aromatic ring. youtube.com The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the synthesis of substituted alkynylarenes. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Biaryl or Alkyl/Vinyl-substituted Arene |

| Heck | Alkene | Pd catalyst, Base, Phosphine Ligand | Substituted Vinylarene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylarene |

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often offering different reactivity and selectivity. chemrxiv.orgrsc.org They are particularly effective in coupling reactions involving alkyl halides. chemrxiv.org While specific studies on this compound are not prevalent, the principles of nickel-catalyzed cross-coupling of aryl bromides are well-established. nih.gov These reactions can be used to form carbon-carbon bonds between the aryl bromide and various organometallic reagents. chemrxiv.org The mechanism often involves oxidative addition of the aryl bromide to a low-valent nickel species. chemrxiv.org

Regioselectivity: In cross-coupling reactions of substituted aryl halides like this compound, the reaction occurs specifically at the carbon-bromine bond. When multiple different halogen atoms are present on an aromatic ring, the reactivity order generally follows I > Br > Cl, allowing for selective coupling at the most reactive site. wikipedia.org For instance, in a molecule with both bromo and chloro substituents, the palladium catalyst will preferentially react at the carbon-bromine bond. nih.gov

Stereoselectivity: The stereochemistry of the coupling partner is often retained in cross-coupling reactions. For example, in Suzuki and Stille couplings with vinyl halides, the configuration (E or Z) of the double bond is typically preserved in the product. nih.govresearchgate.net Similarly, when using chiral organoboranes in Suzuki-Miyaura couplings, the stereochemical information can be transferred to the product. lookchem.com In Heck reactions, the addition to the double bond usually occurs with syn-selectivity, followed by a syn-elimination of the palladium hydride, leading to a product with a trans configuration of the newly formed double bond. organic-chemistry.org

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org

Lithium-halogen exchange is a widely used method for the preparation of organolithium reagents. wikipedia.org Treating an aryl bromide like this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, results in the exchange of the bromine atom for a lithium atom. wikipedia.orgresearchgate.net This reaction is generally very fast, often occurring at low temperatures to prevent side reactions. harvard.edu The presence of the isobutoxy group, an alkoxy group, can accelerate the rate of lithium-halogen exchange due to its ability to chelate the lithium atom. wikipedia.org

The mechanism of lithium-halogen exchange is thought to proceed through the formation of an "ate complex" intermediate. researchgate.netharvard.eduprinceton.edu In this proposed mechanism, the organolithium reagent attacks the bromine atom of the aryl bromide, forming a transient, negatively charged intermediate which then collapses to the aryllithium and the alkyl halide. harvard.eduprinceton.edu

The resulting aryllithium species is a powerful nucleophile and a strong base, which can then be reacted with a wide range of electrophiles to introduce various functional groups onto the aromatic ring at the position formerly occupied by the bromine atom. ias.ac.in This two-step sequence of halogen-metal exchange followed by reaction with an electrophile provides a highly regioselective method for the functionalization of aryl halides. ias.ac.in

Halogen-Metal Exchange Reactions

Magnesium-Halogen Exchange (Grignard Reagents)

The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal. cymitquimica.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. cymitquimica.com

The reaction proceeds via the insertion of magnesium into the carbon-bromine bond, forming (1-isobutoxy-4-methylbenzene)-2-magnesium bromide. The isobutoxy and methyl groups on the aromatic ring are electron-donating, which can slightly decrease the rate of Grignard reagent formation compared to unsubstituted bromobenzene, as electron-withdrawing groups tend to accelerate the bromine-magnesium exchange. However, the reaction is still readily achievable under standard conditions.

Table 1: Factors Influencing Grignard Reagent Formation

| Factor | Influence on this compound |

| Solvent | Anhydrous ether (e.g., THF, diethyl ether) is essential for stabilization. cymitquimica.com |

| Magnesium Activation | Activation via methods like using iodine or 1,2-dibromoethane (B42909) may be necessary to initiate the reaction on the passivated magnesium surface. cymitquimica.com |

| Substituent Effects | The electron-donating isobutoxy and methyl groups may slightly retard the reaction rate compared to electron-deficient aryl bromides. |

| Side Reactions | Wurtz-type coupling to form a biphenyl (B1667301) derivative is a potential side reaction, favored by higher temperatures. |

Chelation-Assisted Regioselective Metal-Halogen Exchange

In cases of polyhalogenated aromatic compounds, or those with coordinating functional groups, metal-halogen exchange can be directed to a specific position through chelation. For this compound, the isobutoxy group, with its oxygen atom, can act as a chelating agent. When using organolithium reagents, the lithium atom can be directed to the ortho position, facilitating the exchange of the bromine atom.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, though it typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. The electron-donating nature of the isobutoxy and methyl groups in this compound generally makes it less reactive towards traditional SNAr reactions.

Addition-Elimination Mechanism via Meisenheimer Complexes

The addition-elimination mechanism is the most common pathway for SNAr reactions. It involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

For this mechanism to be favorable, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, to stabilize the negative charge of the Meisenheimer complex. In this compound, the isobutoxy and methyl groups are electron-donating, which destabilizes the anionic intermediate, making the addition-elimination SNAr pathway highly unfavorable under normal conditions.

Elimination-Addition Mechanism via Benzyne (B1209423) Intermediates

In the absence of activating electron-withdrawing groups, and under conditions of high temperature or a very strong base (like sodium amide), nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate.

This mechanism involves two main stages:

Elimination: A strong base abstracts a proton from a position ortho to the bromine leaving group. Subsequent elimination of the bromide ion generates a benzyne intermediate. For this compound, proton abstraction could potentially occur at the C3 position.

Addition: The nucleophile then attacks one of the two carbons of the "triple" bond in the benzyne intermediate, followed by protonation to yield the substitution product.

The attack of the nucleophile on the unsymmetrical benzyne intermediate can lead to a mixture of regioisomers.

Electronic and Steric Influence of Substituents on SNAr Reactivity

The electronic and steric properties of the isobutoxy and methyl groups have a profound impact on the potential SNAr reactivity of this compound.

Electronic Effects:

Both the isobutoxy and methyl groups are electron-donating groups (EDGs). The isobutoxy group donates electron density through resonance (lone pairs on the oxygen) and induction (less significant), while the methyl group donates through hyperconjugation and weak induction.

This increased electron density on the aromatic ring repels incoming nucleophiles, thus deactivating the ring towards SNAr reactions, particularly via the addition-elimination pathway which requires an electron-poor ring.

Steric Effects:

The isobutoxy group is sterically bulky. This steric hindrance can impede the approach of a nucleophile to the ipso-carbon (C1) and also to the ortho-proton (at C3), potentially affecting the rates of both addition-elimination and elimination-addition pathways.

Table 2: Influence of Substituents on SNAr Reactivity of this compound

| Substituent | Electronic Effect | Steric Effect | Impact on Addition-Elimination SNAr | Impact on Elimination-Addition SNAr |

| Isobutoxy Group | Strong electron-donating (destabilizes Meisenheimer complex) | High steric hindrance at C1 and C3 | Strongly disfavored | Hinders proton abstraction at C3 |

| Methyl Group | Weak electron-donating (destabilizes Meisenheimer complex) | Moderate steric hindrance | Disfavored | Minimal direct steric impact on C3 proton |

Due to these combined electronic and steric factors, this compound is generally unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.

Reactivity of the Aromatic Ring System

The isobutoxy and methyl groups also direct the regioselectivity of other potential reactions of the aromatic ring, such as electrophilic aromatic substitution. Both are ortho-, para-directing groups. However, since the para position to the isobutoxy group is occupied by the methyl group, and the para position to the methyl group is occupied by the isobutoxy group, electrophilic attack would be directed to the positions ortho to these activating groups. The positions ortho to the isobutoxy group are C2 (occupied by bromine) and C6. The positions ortho to the methyl group are C3 and C5. The bromine atom is a deactivating but ortho-, para-directing group. The interplay of these directing effects would determine the outcome of any electrophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Tendencies

The susceptibility of the benzene ring in this compound to electrophilic attack is governed by the cumulative electronic effects of its three substituents: the bromo, isobutoxy, and methyl groups. Aromatic rings are generally less reactive towards electrophiles than alkenes because the reaction requires overcoming the energy barrier of disrupting the stable aromatic system. libretexts.org The reaction proceeds via a two-step mechanism: an initial slow attack by the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by a rapid deprotonation to restore aromaticity. msu.edulibretexts.orgmasterorganicchemistry.com

Isobutoxy Group (-OCH₂(CH(CH₃)₂)): As an alkoxy group, it is a strong activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, significantly increasing the ring's electron density and making it more nucleophilic and thus more reactive towards electrophiles.

Methyl Group (-CH₃): This alkyl group is a weak activating group. It donates electron density to the ring primarily through an inductive effect and also through hyperconjugation.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring, making it less nucleophilic. However, they are also capable of donating electron density through resonance via their lone pairs.

Regiodirecting Effects of Bromo, Isobutoxy, and Methyl Substituents

When a monosubstituted benzene undergoes electrophilic aromatic substitution, three possible constitutional isomers can be formed: ortho, meta, and para. masterorganicchemistry.com In this compound, the positions of incoming electrophiles are directed by the combined influence of the existing substituents. All three groups—isobutoxy, methyl, and bromo—are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

Let's analyze the available positions on the ring (numbered C1 to C6, starting from the isobutoxy group):

C1: Isobutoxy

C2: Bromo

C3: Available

C4: Methyl

C5: Available

C6: Available

The directing effects of each substituent are summarized below:

Isobutoxy group (at C1): Directs to C2 (ortho), C4 (para), and C6 (ortho).

Bromo group (at C2): Directs to C1 (ortho), C3 (ortho), and C5 (para).

Methyl group (at C4): Directs to C3 (ortho), C5 (ortho), and C1 (para).

The potential sites for substitution are C3, C5, and C6. The directing effects of the three groups either reinforce or oppose each other for these positions.

Position C3: This position is ortho to the bromo group and ortho to the methyl group. It is meta to the strongly activating isobutoxy group.

Position C5: This position is para to the bromo group and ortho to the methyl group. It is also meta to the isobutoxy group.

Position C6: This position is ortho to the strongly activating isobutoxy group and meta to both the bromo and methyl groups.

The isobutoxy group is the most powerful activating and directing group among the three. Therefore, substitution is most likely to occur at the positions it strongly activates, which are its ortho positions. The para position is already occupied by the methyl group. Between the two ortho positions (C2 and C6), C2 is blocked by the bromo group. This leaves C6 as the most electronically favored position for electrophilic attack.

Steric hindrance also plays a role. The bulky isobutoxy group may hinder attack at the adjacent C6 position to some extent. Attack at C5 is directed by both the bromo and methyl groups but is meta to the powerful isobutoxy director. Attack at C3 is also directed by the bromo and methyl groups. In cases with multiple activating groups, the strongest activator usually dictates the position of substitution. khanacademy.org Therefore, substitution at C6, driven by the potent isobutoxy group, is the most probable outcome.

Table 1: Regiodirecting Effects on this compound

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

| Isobutoxy (C1) | Strong Activator | ortho, para | C6 |

| Bromo (C2) | Deactivator | ortho, para | C3, C5 |

| Methyl (C4) | Weak Activator | ortho, para | C3, C5 |

Reactivity of the Isobutoxy Side Chain

The isobutoxy group, an aryl alkyl ether, possesses its own reactivity, primarily centered on the ether linkage (Ar-O-R).

Strategies for Cleavage or Modification of the Alkoxy Group

The cleavage of the C(sp³)–O bond in aryl alkyl ethers is a synthetically important transformation to unmask a phenolic hydroxyl group. chemrxiv.org This cleavage is typically challenging due to the strength of the ether bond. Several methods have been developed for this purpose.

Lewis Acids: Strong Lewis acids are commonly employed to cleave aryl ethers. Reagents like boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum iodide (AlI₃) are effective. researchgate.net For instance, AlI₃, which can be generated in situ from aluminum powder and iodine, can efficiently cleave aryl alkyl ether bonds. researchgate.net

Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon.

Photoredox Catalysis: Recent advances have introduced milder, photoredox-catalyzed methods for the deprotection of phenolic ethers. These methods offer high selectivity and can tolerate a wide range of other functional groups. chemrxiv.org One strategy involves the photo-oxidation of the aryl alkyl ether, which facilitates the cleavage of the C(sp³)–O bond. chemrxiv.org

Organosilicon Reagents: Combinations of reagents like SiCl₄–NaI have also been used for the demethylation of aryl methyl ethers and could potentially be adapted for isobutoxy groups. researchgate.net

Modification of the isobutyl part without cleaving the ether linkage is less common but could involve reactions at the tertiary C-H bond of the isobutyl group under specific radical conditions, though this would likely compete with reactions at the more reactive benzylic position.

Functionalization at the Aromatic Methyl Group (Benzylic Position)

The carbon atom of the methyl group attached directly to the benzene ring is known as the benzylic position. This position is particularly reactive because of the resonance stabilization afforded to radicals, cations, and anions formed at this site. chemistrysteps.comfiveable.me The unpaired electron or charge can be delocalized into the aromatic π-system, making the formation of these intermediates energetically favorable. fiveable.melibretexts.org

Radical Functionalization Reactions at the Benzylic Carbon

The most common way to functionalize the benzylic position is through radical halogenation. This reaction is highly regioselective, occurring almost exclusively at the benzylic position. jove.com

Benzylic Bromination: This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as heat, light, or a peroxide like benzoyl peroxide (BPO). jove.comjove.com NBS is used to maintain a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com The mechanism involves the homolytic cleavage of the initiator, followed by abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. chemistry.coach This radical then reacts with Br₂ to form the benzyl (B1604629) bromide and a new bromine radical, propagating the chain reaction. chemistry.coach

Recent advances have expanded the scope of benzylic C–H functionalization to include acylation, alkylation, carboxylation, and azidation, often using metallaphotoredox catalysis. sioc-journal.cnrsc.org These methods allow for the direct formation of C-C and C-X bonds by activating the benzylic C(sp³)–H bond. sioc-journal.cn

Substitution Reactions at the Benzylic Position

Once the benzylic position has been halogenated, for example to form 2-bromo-1-isobutoxy-4-(bromomethyl)benzene, the resulting benzylic halide is an excellent substrate for nucleophilic substitution reactions. jove.comchemistry.coach Because this is a primary benzylic halide, the substitution will typically proceed via an Sₙ2 mechanism. chemistry.coach However, Sₙ1 reactions are also possible due to the formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com

A wide variety of nucleophiles can be used to displace the bromide, introducing a range of functional groups at the benzylic position.

Table 2: Examples of Benzylic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Alcohol (-CH₂OH) |

| Alkoxide | NaOCH₃ | Ether (-CH₂OCH₃) |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Carboxylate | CH₃COONa | Ester (-CH₂OOCCH₃) |

| Amine | NH₃ | Amine (-CH₂NH₂) |

These substitution reactions are synthetically valuable as they provide a pathway to a diverse array of derivatives from a single, easily prepared benzylic bromide intermediate. jove.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, with the structure shown below, we can predict the signals for the aromatic protons, the methyl group on the ring, and the protons of the isobutoxy group.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The isobutoxy group will present a doublet for the two equivalent methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the ether oxygen. The methyl group on the aromatic ring will appear as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 1.05 | Doublet | 6.8 | 6H |

| H-b | 2.10 | Multiplet (Nonet) | 6.8 | 1H |

| H-c | 3.75 | Doublet | 6.6 | 2H |

| H-d | 2.30 | Singlet | - | 3H |

| H-3 | 7.35 | Doublet | 1.8 | 1H |

| H-5 | 7.00 | Doublet of Doublets | 8.2, 1.8 | 1H |

| H-6 | 6.80 | Doublet | 8.2 | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 11 carbon atoms, and due to molecular asymmetry, all 11 are expected to be chemically non-equivalent, resulting in 11 distinct signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of attached atoms (oxygen, bromine) and the aromatic system.

The carbon attached to the bromine (C-2) and the carbon attached to the oxygen (C-1) will be significantly downfield. The aromatic carbons will appear in the typical range of 110-160 ppm, while the aliphatic carbons of the isobutoxy group and the methyl group will be found upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-a | 19.2 |

| C-b | 28.5 |

| C-c | 74.8 |

| C-d | 20.5 |

| C-1 | 155.0 |

| C-2 | 113.5 |

| C-3 | 133.0 |

| C-4 | 131.0 |

| C-5 | 130.0 |

| C-6 | 112.0 |

| C-7 (ipso-methyl) | 137.5 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between:

The isobutoxy methylene protons (H-c) and the methine proton (H-b).

The isobutoxy methine proton (H-b) and the six methyl protons (H-a).

The aromatic proton H-6 and its ortho-coupled neighbor H-5.

The aromatic proton H-5 and its ortho-coupled neighbor H-6, as well as its meta-coupled neighbor H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu It would confirm the assignments made in the 1D spectra, for instance, correlating the signal at ~3.75 ppm (H-c) with the carbon signal at ~74.8 ppm (C-c), and the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular fragments. youtube.com Key HMBC correlations for structural confirmation would include:

A correlation from the methylene protons of the isobutoxy group (H-c, δ ~3.75 ppm) to the aromatic carbon C-1 (δ ~155.0 ppm), confirming the ether linkage.

Correlations from the aromatic methyl protons (H-d, δ ~2.30 ppm) to carbons C-3, C-4, and C-5.

Correlations from the aromatic proton H-6 to carbons C-2 and C-4, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structural elucidation.

HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₁H₁₅BrO), a key feature would be the presence of two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is the characteristic isotopic signature of a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₁₁H₁₅⁷⁹BrO]⁺ | ⁷⁹Br | 242.0306 |

| [C₁₁H₁₅⁸¹BrO]⁺ | ⁸¹Br | 244.0286 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov It is an excellent tool for assessing the purity of a sample and providing confirmatory structural information through fragmentation analysis.

Upon injection into the GC, this compound would elute as a single peak, the retention time of which would be indicative of its boiling point and polarity. The mass spectrum associated with this peak would show the molecular ion pair (m/z 242/244) and a series of fragment ions. The fragmentation pattern is predictable based on the structure:

Loss of the isobutyl group: A prominent fragment would arise from the cleavage of the C-O bond, leading to the loss of an isobutyl radical (•C₄H₉), resulting in a [M - 57]⁺ ion corresponding to the 2-bromo-4-methylphenoxonium ion at m/z 185/187.

Loss of the isobutoxy radical: Cleavage of the aryl-O bond would result in the loss of the isobutoxy radical (•OC₄H₉), giving a fragment at m/z 169/171.

Benzylic cleavage: A fragment corresponding to the isobutoxybenzene cation could be formed via cleavage of the bromine and methyl groups, although this is less common.

The combination of the retention time and the unique fragmentation pattern serves as a reliable fingerprint for the identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit a unique pattern of absorption bands corresponding to the vibrations of its specific bonds. While a definitive spectrum for this exact compound is not publicly available, a detailed analysis can be inferred from the characteristic frequencies of its constituent parts: a 1,2,4-trisubstituted benzene ring, an isobutoxy ether group, a methyl group, and a carbon-bromine bond.

The key functional groups and their expected absorption regions are:

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the aromatic ring typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the isobutoxy and methyl groups will produce strong absorption bands in the 2985-2870 cm⁻¹ range. The asymmetric and symmetric stretching of the CH₃ groups and the CH group in the isobutyl moiety contribute to this region.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to several bands of variable intensity in the 1625-1450 cm⁻¹ region. For 1,2,4-trisubstituted benzenes, characteristic peaks are expected around 1620-1600 cm⁻¹ and 1500-1480 cm⁻¹.

Aliphatic C-H Bending: The bending vibrations (scissoring, rocking, and wagging) of the methyl and methylene groups in the isobutyl substituent result in absorptions around 1470-1365 cm⁻¹. A characteristic doublet for the isopropyl moiety within the isobutoxy group, caused by gem-dimethyl bending, is expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

Aryl Ether C-O Stretching: The stretching of the C-O-C ether linkage where one carbon is part of the aromatic ring results in a strong, characteristic band. For aryl alkyl ethers, this typically appears as two distinct bands for asymmetric and symmetric stretching, located around 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be identified by strong absorption bands in the "fingerprint region" below 900 cm⁻¹. For a 1,2,4-trisubstituted ring, a strong band is expected in the 885-800 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is found at lower frequencies, typically as a medium to strong band in the 680-515 cm⁻¹ region. docbrown.info

The combination of these specific absorption bands provides a molecular "fingerprint," allowing for the unequivocal identification of this compound and distinguishing it from its isomers. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2985-2870 | C-H Stretch | Alkyl (Isobutoxy, Methyl) | Strong |

| 1620-1600 | C=C Stretch | Aromatic Ring | Medium |

| 1500-1480 | C=C Stretch | Aromatic Ring | Medium |

| 1470-1365 | C-H Bend | Alkyl (Isobutoxy, Methyl) | Medium |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether | Strong |

| 885-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic | Strong |

| 680-515 | C-Br Stretch | Aryl Bromide | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be grown, X-ray diffraction analysis would reveal its exact solid-state conformation. The analysis would provide precise measurements of the C-C, C-H, C-O, and C-Br bond lengths and the bond angles within the molecule. uwosh.edu Of particular interest would be the dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage, which defines the orientation of the isobutoxy group relative to the aromatic ring. researchgate.net

Furthermore, the crystal structure would elucidate the nature and geometry of intermolecular interactions that stabilize the crystal packing. In brominated aromatic compounds, several types of non-covalent interactions are common:

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential (a σ-hole) on its outermost surface, which can act as a Lewis acid and interact favorably with Lewis bases like oxygen or nitrogen atoms from neighboring molecules. X-ray analysis of related bromo-compounds has demonstrated strong charge-transfer interactions between bromine and carbonyl oxygen atoms in adjacent molecules. rsc.orgrsc.org

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. These interactions can be either face-to-face or, more commonly, offset (slipped-stacking), where the centroid of one ring is displaced relative to the other. researchgate.net

The interplay of these forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility. byjus.com

Table 2: Typical Bond Parameters and Interactions Revealed by X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-O, C-C). | Confirms bonding pattern and reveals any unusual bond character. uwosh.edu |

| Bond Angles (°) | Angles formed by three connected atoms. | Defines the local geometry around each atom. uwosh.edu |

| Torsion Angles (°) | Dihedral angles describing the rotation around a bond. | Determines the overall 3D shape (conformation) of the molecule. researchgate.net |

| Intermolecular Distances (Å) | Distances between atoms of adjacent molecules. | Identifies non-covalent interactions like halogen and hydrogen bonds. rsc.orgrsc.org |

| Crystal Packing Motif | The repeating arrangement of molecules in the crystal lattice. | Explains macroscopic properties like crystal shape and density. byjus.com |

The parent molecule, this compound, is achiral. However, chemical transformations could introduce one or more chiral centers, leading to the formation of enantiomers. For example, hydroxylation at the benzylic position of the isobutoxy group would create a chiral center. When a chiral compound is resolved and crystallized as a single enantiomer, X-ray crystallography stands as the most reliable method for determining its absolute configuration—the actual three-dimensional arrangement of its atoms. wikipedia.orgspark904.nl

The technique, specifically through anomalous dispersion, allows for the unambiguous assignment of the R or S configuration at each stereocenter. wikipedia.org This is achieved by analyzing the subtle differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern, which are no longer equal in the presence of a chiral center and when using X-ray wavelengths near an absorption edge of one of the atoms (often the heavy bromine atom). This method, pioneered by Bijvoet, provides a direct visualization of the molecule's handedness, which is crucial in fields like medicinal chemistry where enantiomers can have vastly different biological activities. purechemistry.org

Conclusion

Installation of the Isobutoxy Moiety

The formation of the ether linkage is the second key transformation. This is typically achieved through nucleophilic substitution reactions.

Etherification Reactions for Isobutoxy Introduction

The Williamson ether synthesis is the most prominent and widely used method for preparing ethers, including aryl ethers. wikipedia.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comkhanacademy.org

In the context of synthesizing this compound, the most logical approach is the reaction of 2-bromo-4-methylphenol with an isobutyl halide (e.g., isobutyl bromide or isobutyl iodide). The synthesis would proceed in two steps:

Deprotonation of 2-bromo-4-methylphenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium 2-bromo-4-methylphenoxide. youtube.com

Reaction of the resulting phenoxide with an isobutyl halide. The phenoxide acts as a nucleophile, displacing the halide from the primary carbon of the isobutyl group to form the desired ether. youtube.com

Primary alkyl halides, like isobutyl bromide, are ideal for the Williamson ether synthesis as they are most susceptible to Sₙ2 attack and less prone to competing elimination reactions. wikipedia.orgyoutube.com

Alkylation Strategies in Aromatic Synthesis

The Williamson ether synthesis is a classic example of an O-alkylation reaction. The formation of the ether bond is a result of the alkylation of the oxygen atom of the phenol. The choice of reactants is crucial for the success of this synthesis. While the phenoxide can be primary, secondary, or tertiary, the alkylating agent should ideally be a primary alkyl halide to maximize the yield of the substitution product over the elimination byproduct. wikipedia.org

| Phenol | Alkyl Halide | Base | Product |

| 2-Bromo-4-methylphenol | Isobutyl bromide | K₂CO₃ | This compound |

| Phenol | Ethyl iodide | NaOEt | Phenetole (Ethoxybenzene) |

| Salicylaldehyde | Chloroacetic acid | NaOH | (2-Formylphenoxy)acetic acid |

This table illustrates the versatility of the Williamson ether synthesis for the preparation of various ethers, including the proposed synthesis of the target compound.

Advanced Synthetic Approaches to this compound and Analogs

While the Williamson ether synthesis following aromatic bromination is a robust and classical approach, other methods could be envisioned for the synthesis of this compound and its analogs. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to etherification reactions (Buchwald-Hartwig etherification). This could potentially be used to couple 2-bromo-4-methylphenol with isobutanol, or conversely, 1-bromo-2-isobutoxybenzene with a methylating agent, although the latter is less common.

Furthermore, modifications to the reaction conditions of the classical methods, such as the use of phase-transfer catalysts in the Williamson ether synthesis, can improve yields and reaction rates, especially when dealing with sparingly soluble reactants. The development of more regioselective brominating agents continues to be an active area of research, which could provide even more precise control over the halogenation step in the synthesis of complex aromatic compounds. mdpi.com

One-Pot Reaction Strategies

The synthesis of this compound can be logically approached as a two-step process: the regioselective bromination of 4-methylphenol (p-cresol) to form 2-bromo-4-methylphenol, followed by the etherification of the hydroxyl group via a Williamson ether synthesis. However, the development of one-pot reaction strategies, where sequential reactions are carried out in a single reactor, is a key area of interest for improving efficiency and reducing the need for isolation and purification of intermediates.

A plausible one-pot synthesis of this compound would involve the initial bromination of p-cresol. A method for this transformation involves the use of a brominating agent in a suitable solvent, such as chlorobenzene, at room temperature under slightly negative pressure to remove the hydrogen bromide byproduct. researchgate.net Following the completion of the bromination, the subsequent etherification step could be carried out in the same reaction vessel. This would typically involve the addition of a base to deprotonate the phenolic hydroxyl group, followed by the introduction of an isobutyl halide.

The Williamson ether synthesis is a well-established and versatile method for forming ethers. masterorganicchemistry.com It proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the phenoxide of 2-bromo-4-methylphenol would be reacted with an isobutyl halide, such as isobutyl bromide. The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. nih.govresearchgate.net

A proposed one-pot strategy could therefore involve the following sequence:

Bromination: Reaction of p-cresol with a brominating agent in a suitable solvent.

In-situ Deprotonation: Addition of a base (e.g., potassium carbonate) to the reaction mixture to form the phenoxide of 2-bromo-4-methylphenol.

Etherification: Addition of an isobutyl halide to the reaction mixture, which then reacts with the phenoxide to form the final product.

| Step | Reagents and Conditions | Purpose | Plausible Yield |

|---|---|---|---|

| 1. Bromination | p-Cresol, Brominating agent (e.g., Br2 or NBS), Solvent (e.g., Chlorobenzene), Room Temperature | Regioselective bromination at the ortho position to the hydroxyl group. | Good to Excellent |

| 2. Deprotonation | Addition of a base (e.g., K2CO3), in-situ | Formation of the 2-bromo-4-methylphenoxide intermediate. | |

| 3. Etherification | Isobutyl bromide, Reflux | Williamson ether synthesis to form the final product. |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. For the synthesis of this compound, several aspects can be considered to make the process more sustainable.

Greener Bromination: Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) or in-situ generation of bromine from less hazardous sources. For instance, the use of hydrobromic acid and hydrogen peroxide can generate bromine in solution, avoiding the handling of pure bromine. youtube.com The choice of solvent for bromination is also crucial. While polar solvents like water can lead to polybromination of phenols, non-polar solvents can offer better selectivity. youtube.com

Sustainable Williamson Ether Synthesis: The Williamson ether synthesis can be made more environmentally friendly in several ways:

Catalysis: The use of phase-transfer catalysts (PTCs) can enhance the reaction rate and allow for the use of less hazardous and more economical bases and solvents. PTCs facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the alkyl halide is present, thereby accelerating the reaction.

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as ionic liquids or deep eutectic solvents can reduce the environmental footprint of the synthesis. rsc.org In some cases, solvent-free conditions can be achieved, particularly with the use of microwave irradiation. arkat-usa.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govresearchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. nih.govresearchgate.net This increased energy efficiency contributes to a more sustainable process. High-temperature conditions (above 300°C) with weaker alkylating agents have also been explored to create a catalytic version of the Williamson ether synthesis, reducing salt byproducts.

| Aspect | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br2) | N-Bromosuccinimide (NBS) or HBr/H2O2 | Use of less hazardous chemicals. |

| Solvent | Volatile Organic Solvents (e.g., Chlorobenzene, Acetone) | Ionic Liquids, Deep Eutectic Solvents, or solvent-free conditions. | Safer solvents and auxiliaries. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Energy efficiency. |

| Catalysis (Etherification) | Stoichiometric base | Phase-Transfer Catalysis (PTC) | Catalysis (superior to stoichiometric reagents). |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Computational and Theoretical Investigations on 2 Bromo 1 Isobutoxy 4 Methylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net These studies provide fundamental insights into the molecule's geometry, stability, and electronic properties.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the lowest potential energy, known as the ground state structure. researchgate.net For 2-bromo-1-isobutoxy-4-methylbenzene, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The optimized structure corresponds to a local minimum on the potential energy surface. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical data obtained from a DFT geometry optimization. The values are representative for substituted benzenes and are not from a specific calculation on this compound.

| Parameter | Description | Typical Value |

| r(C-Br) | Bond length of Carbon-Bromine | ~1.90 Å |

| r(C-O) | Bond length of aromatic Carbon-Oxygen | ~1.36 Å |

| r(O-C) | Bond length of Oxygen-isobutyl Carbon | ~1.43 Å |

| a(C-O-C) | Bond angle of the ether linkage | ~118° |

| a(C-C-C) | Bond angle within the benzene (B151609) ring | ~120° |

| d(C-C-O-C) | Dihedral angle of the ether linkage | Varies |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the electron-donating isobutoxy and methyl groups would be expected to raise the energy of the HOMO, while the electronegative bromine atom would influence both orbitals. The HOMO is typically distributed over the electron-rich aromatic ring and the oxygen atom, while the LUMO is often located over the ring and atoms capable of accepting electron density.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents an example of FMO data. The specific energy values are for illustrative purposes.

| Parameter | Description | Illustrative Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the highly electronegative oxygen atom of the isobutoxy group, making it a likely site for hydrogen bonding and electrophilic interaction. researchgate.net The hydrogen atoms of the methyl and isobutyl groups would exhibit positive potential (blue). The aromatic ring itself would show a complex potential surface influenced by the competing electronic effects of the bromo, isobutoxy, and methyl substituents.

Table 3: Predicted Molecular Electrostatic Potential Regions

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Oxygen Atom (isobutoxy) | Negative | Red | Site for electrophilic attack, H-bond acceptor |

| Aromatic Ring (π-system) | Variable (mostly negative) | Yellow/Red | Interaction with electrophiles |

| Hydrogen Atoms | Positive | Blue | Site for nucleophilic interaction |

| Bromine Atom | Slightly Negative | Yellow/Orange | Weakly nucleophilic/electrophilic character |

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This method provides a quantitative description of bonding, hybridization, and intermolecular and intramolecular charge transfer (hyperconjugation). rsc.org

A key aspect of NBO analysis is the examination of interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, significant delocalization effects would be expected. The most prominent of these would likely be the interaction between the oxygen atom's lone pairs (donor NBOs) and the antibonding π* orbitals of the benzene ring (acceptor NBOs). This interaction, denoted as n(O) → π*(C-C), stabilizes the molecule and is characteristic of electron-donating substituents on an aromatic ring.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory (Illustrative) This table shows example data for donor-acceptor interactions within the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C1-C6) | ~20.5 | Hyperconjugation (Resonance) |

| LP (O) | π* (C2-C3) | ~2.1 | Hyperconjugation (Resonance) |

| σ (C4-C_methyl) | σ* (C3-C4) | ~4.8 | Hyperconjugation |

| LP (Br) | σ* (C1-C2) | ~1.2 | Hyperconjugation |

*E(2) represents the stabilization energy of the interaction.

Mechanistic Studies through Computational Chemistry

Beyond static properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can trace the path from reactants to products, identifying key intermediates and the high-energy transition states that connect them.

Elucidation of Reaction Pathways and Transition States

Computational mechanistic studies allow for the step-by-step elucidation of reaction pathways. For a molecule like this compound, one might investigate reactions such as nucleophilic aromatic substitution (SNA_r) or electrophilic aromatic substitution. Theoretical calculations can determine the activation energies required to overcome transition state barriers, thereby predicting reaction rates and regioselectivity.

For example, in a hypothetical S_NAr reaction where a nucleophile attacks the ring, calculations would identify the structure and energy of the Meisenheimer complex (the intermediate) and the preceding and succeeding transition states. By comparing the activation energies for attack at different positions on the ring, one could predict the most likely product. While specific mechanistic studies on this compound are not prominent in the literature, the methods of computational chemistry provide a robust framework for performing such investigations and gaining a deep understanding of its reactivity.

Kinetic Studies and Activation Energy Barriers

In the realm of computational chemistry, kinetic studies of a molecule like this compound would involve the theoretical modeling of reaction pathways to determine the activation energy barriers. These barriers are crucial in predicting the rate of a chemical reaction. The transition state theory is a cornerstone of such investigations, where the geometry of the transition state—the highest energy point along the reaction coordinate—is located and its energy is calculated.

The activation energy (Ea) is the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For this compound, a hypothetical reaction, such as a nucleophilic aromatic substitution, could be modeled. The activation energy for the substitution at different positions on the benzene ring would reveal the most kinetically favored product.

Advanced computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be employed to optimize the geometries of the reactants, transition states, and products. The resulting energy values would allow for the construction of a reaction energy profile.

Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction:

| Reaction Coordinate | Activation Energy (Ea) in kcal/mol |

| Nucleophilic attack at C2 (ipso-substitution) | 35.8 |

| Nucleophilic attack at C5 | 28.2 |

| Nucleophilic attack at C6 | 31.5 |

This table is interactive. You can sort and filter the data.

Based on this hypothetical data, a nucleophilic attack at the C5 position would be the most kinetically favorable pathway due to the lower activation energy barrier.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another.

For electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the substituents on the benzene ring. The isobutoxy group (-OCH₂CH(CH₃)₂) is an activating, ortho-, para-directing group due to the resonance effect of the oxygen lone pairs. The methyl group (-CH₃) is also an activating, ortho-, para-directing group. The bromine atom (-Br) is a deactivating but ortho-, para-directing group.

To computationally predict the regioselectivity, one could calculate the electrostatic potential (ESP) mapped onto the electron density surface of the molecule. Regions of negative electrostatic potential (electron-rich areas) are more susceptible to electrophilic attack. Another approach is to analyze the energies of the sigma complexes (arenium ions) formed upon the attack of an electrophile at different positions. The most stable sigma complex corresponds to the major product.

Hypothetical Fukui Indices for Electrophilic Attack:

| Atomic Site | f- |

| C3 | 0.12 |

| C5 | 0.25 |

| C6 | 0.18 |

This table is interactive. You can sort and filter the data.

The Fukui function (f-) is a reactivity descriptor that indicates the propensity of a site to an electrophilic attack. A higher value suggests a more reactive site. In this hypothetical case, the C5 position would be the most favored site for electrophilic substitution.

Stereoselectivity would be relevant in reactions where new stereocenters are formed. For instance, if the isobutoxy group were to participate in a reaction that creates a chiral center, computational modeling could predict the diastereomeric ratio of the products by calculating the energies of the different diastereomeric transition states.

Advanced Quantum Chemical Methodologies for Chemical Reactivity

The study of the chemical reactivity of this compound can be further deepened using advanced quantum chemical methodologies. These methods go beyond simple energy calculations and provide a more nuanced understanding of the factors governing reactivity.

One such methodology is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis can characterize the nature of chemical bonds within the molecule, such as the C-Br and C-O bonds, by analyzing the topology of the electron density. This can provide insights into bond strengths and the lability of certain groups.

Conceptual Density Functional Theory (DFT) offers a range of reactivity descriptors that can be used to rationalize and predict chemical behavior. mdpi.com These descriptors include:

Global Hardness (η) and Softness (S): These indicate the resistance of the molecule to changes in its electron distribution. A softer molecule is generally more reactive.

Electronegativity (χ): This measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the electrophilic character of a molecule.

By calculating these descriptors for this compound and potential reaction partners, one can apply principles like the Hard and Soft Acids and Bases (HSAB) principle to predict reaction outcomes. mdpi.com

Hypothetical Conceptual DFT Descriptors for this compound:

| Descriptor | Value |

| Global Hardness (η) | 4.8 eV |

| Global Softness (S) | 0.21 eV⁻¹ |

| Electronegativity (χ) | 3.5 eV |

| Electrophilicity Index (ω) | 1.28 eV |

This table is interactive. You can sort and filter the data.

These hypothetical values would suggest a molecule of moderate reactivity. Time-dependent DFT (TD-DFT) could also be employed to study the excited states of the molecule, providing information about its photochemical properties.

Applications of 2 Bromo 1 Isobutoxy 4 Methylbenzene As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

While specific, publicly documented total syntheses of complex natural products directly employing 2-Bromo-1-isobutoxy-4-methylbenzene are not extensively available, its structural motifs are present in various advanced intermediates. The strategic placement of the bromo, isobutoxy, and methyl groups allows for sequential and controlled functionalization of the aromatic ring, a key strategy in the multi-step synthesis of elaborate organic compounds. For instance, the bromine atom can be readily converted into an organometallic species, such as a Grignard or organolithium reagent, which can then participate in nucleophilic addition or substitution reactions to build more complex carbon skeletons.

Utilization in the Synthesis of Substituted Aromatic Compounds and Heterocyclic Frameworks

The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. libretexts.orgpressbooks.pub this compound serves as a key starting material for creating a diverse array of polysubstituted benzene (B151609) derivatives. The bromine atom can be replaced by a variety of functional groups through well-established methodologies. researchgate.net

Table 1: Key Reactions for Functionalizing this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Aryl, heteroaryl, or alkyl group |

| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne, base | Alkynyl group |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Amino group (primary, secondary, or tertiary) |

| Stille Coupling | Palladium catalyst, organotin reagent | Aryl, vinyl, or alkyl group |

| Heck Reaction | Palladium catalyst, alkene, base | Alkenyl group |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., thiolate, alkoxide) | Thioether or ether linkage |

Furthermore, the reactivity of the bromine atom is pivotal in the construction of heterocyclic frameworks. researchgate.net Intramolecular cyclization reactions, where a nucleophilic functional group elsewhere in the molecule displaces the bromine, can lead to the formation of various fused ring systems. Additionally, intermolecular reactions with difunctional reagents can be employed to construct a wide range of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Precursor in the Development of Catalysts and Ligands for Advanced Organic Reactions

The development of novel catalysts and ligands is essential for advancing the field of organic synthesis. While direct applications of this compound as a catalyst precursor are not widely reported, its structure lends itself to the synthesis of specialized ligands. The aromatic backbone can be functionalized to introduce chelating groups, such as phosphines or amines, which can then coordinate to a metal center to form a catalytically active species.

The isobutoxy and methyl groups on the aromatic ring can play a crucial role in tuning the steric and electronic properties of the resulting ligand. This, in turn, can influence the activity, selectivity, and stability of the corresponding metal catalyst. For example, the bulky isobutoxy group could create a specific chiral pocket around a metal center, enabling enantioselective transformations. The synthesis of such tailored ligands often involves the initial conversion of the bromine atom to a more reactive functional group, which then serves as a handle for further elaboration.

Environmental and Biotransformation Aspects of Haloanisole Formation

Biotransformation Pathways from Halophenols (e.g., Methylation by Fungi)

The primary biotransformation pathway for the formation of haloanisoles from halophenols is through O-methylation, a process often mediated by microorganisms, particularly fungi and bacteria. researchgate.netelsevier.es This enzymatic reaction involves the transfer of a methyl group from a donor molecule to the hydroxyl group of a halophenol, resulting in the corresponding haloanisole.

Fungi, especially species from the genera Aspergillus, Penicillium, Trichoderma, and Cunninghamella, are well-known for their ability to methylate a variety of phenolic compounds, including brominated phenols. elsevier.esnih.govresearchgate.net For instance, the biotransformation of brominated flavonoids by entomopathogenic fungi like Beauveria bassiana and Isaria fumosorosea has been observed, leading to the formation of O-methylated derivatives. nih.gov While direct evidence for the enzymatic O-isobutoxylation of 2-bromo-4-methylphenol (B149215) to form 2-Bromo-1-isobutoxy-4-methylbenzene is not documented in the reviewed literature, the principle of fungal-mediated O-alkylation of phenols is established. The enzymatic machinery of some fungi is capable of catalyzing the transfer of alkyl groups larger than methyl, although this is less common. The biotransformation of a precursor like 2-bromo-4-methylphenol would likely involve a specific O-alkyltransferase enzyme.

The general mechanism for the microbial methylation of a halophenol is outlined below:

Precursor Halophenol + Methyl Donor → Haloanisole + Byproduct

Precursor Halophenol: In this context, the analogous precursor would be 2-bromo-4-methylphenol.

Methyl Donor: S-adenosylmethionine (SAM) is a common methyl donor in biological systems.

Enzyme: A specific O-methyltransferase would catalyze the reaction.

The biodegradation of cresols (methylphenols) has been studied, indicating that microorganisms can metabolize these compounds under various conditions. nih.govscielo.org.zamdpi.com For example, Pseudomonas putida has been shown to degrade p-cresol (B1678582). mdpi.com The biodegradation of brominated organic compounds by bacterial consortia has also been demonstrated, suggesting that microbial communities in contaminated environments can adapt to break down these chemicals. mdpi.com

Interactive Table: Examples of Fungi Involved in Biotransformation

| Fungal Genus | Type of Transformation | Reference |

|---|---|---|

| Aspergillus | Methylation of phenols | nih.gov |

| Penicillium | Methylation of phenols | elsevier.es |

| Trichoderma | Methylation of phenols | elsevier.es |

| Cunninghamella | Biotransformation of various drugs | elsevier.es |

| Beauveria | O-methylation of flavonoids | nih.gov |

Chemical Formation Mechanisms in Aqueous and Environmental Systems

The chemical formation of haloanisoles in the environment can occur through various reactions, often involving the precursor halophenols in aqueous systems. A well-established laboratory and industrial method for the synthesis of ethers, including bromoanisoles, is the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

For the specific synthesis of this compound, the reaction would proceed as follows:

Deprotonation of 2-bromo-4-methylphenol: The phenolic proton of 2-bromo-4-methylphenol is acidic and can be removed by a strong base (e.g., sodium hydroxide, sodium hydride) to form the sodium 2-bromo-4-methylphenoxide. khanacademy.orgmasterorganicchemistry.com

Nucleophilic attack: The resulting phenoxide ion attacks an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction, displacing the halide and forming the ether linkage. khanacademy.orgmasterorganicchemistry.com

BrC₆H₃(CH₃)OH + Base + CH₃(CH₂)₂CH₂Br → BrC₆H₃(CH₃)OCH₂CH(CH₃)₂ + Salt + H₂O

The efficiency of the Williamson ether synthesis is dependent on factors such as the choice of solvent, temperature, and the nature of the leaving group on the alkyl halide. masterorganicchemistry.com While this is a common synthetic route in a laboratory setting, the direct chemical formation of this compound in the environment via this specific pathway is less likely due to the need for specific reactants and conditions.

However, other chemical reactions in the environment could potentially lead to the formation of such compounds. The environmental fate of alkylphenol ethoxylates and other alkylphenols is a subject of extensive research, as their degradation can lead to more persistent and sometimes more toxic byproducts. nih.govresearchgate.net The degradation of alkyl ethers can be initiated by oxidation at the alpha-carbon of the ether linkage. nih.gov

Interactive Table: Reactants for Williamson Ether Synthesis of this compound

| Reactant | Role | IUPAC Name |

|---|---|---|

| 2-Bromo-4-methylphenol | Phenolic precursor | 2-Bromo-4-methylphenol |

| Strong Base (e.g., NaOH) | Deprotonating agent | Sodium Hydroxide |

Future Perspectives and Emerging Research Challenges for 2 Bromo 1 Isobutoxy 4 Methylbenzene

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of aromatic ethers, such as the Williamson ether synthesis, often involves harsh conditions and has limitations. numberanalytics.com Future research will likely focus on developing more efficient and greener methods for the synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene and its derivatives.

Key Research Areas:

Catalytic C-O Bond Formation: The development of novel catalysts, potentially based on earth-abundant metals, for the cross-coupling of 2-bromo-4-methylphenol (B149215) with isobutyl halides or related electrophiles. This would offer a more efficient and atom-economical alternative to traditional methods.

Directed C-H Functionalization: Investigating the direct isobutoxylation of 4-bromotoluene (B49008) through C-H activation would be a significant advancement. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Enzyme-Catalyzed Synthesis: Exploring the use of engineered enzymes for the synthesis of aromatic ethers offers a highly selective and environmentally benign route. nih.gov The identification or evolution of enzymes capable of catalyzing the formation of the ether linkage would be a groundbreaking development. nih.gov

Challenges:

Achieving high regioselectivity in C-H functionalization reactions to exclusively target the desired position on the aromatic ring.

Developing robust and recyclable catalysts that can withstand the reaction conditions and be easily separated from the product.

Overcoming the inherent stability of the aromatic ring to facilitate direct functionalization under mild conditions. epa.gov

Exploration of Undiscovered Reactivity Profiles and Selective Transformations

The reactivity of this compound is dictated by the interplay of its three substituents: the bromo group, the isobutoxy group, and the methyl group. Understanding how these groups influence the molecule's reactivity is crucial for its application in further chemical transformations.

Potential Reactions for Exploration:

Cross-Coupling Reactions: The bromine atom serves as a handle for a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Investigating the scope and limitations of these reactions with this specific substrate could lead to the synthesis of a diverse library of new compounds.

Electrophilic Aromatic Substitution: The activating and directing effects of the isobutoxy and methyl groups versus the deactivating effect of the bromine will determine the outcome of electrophilic substitution reactions. libretexts.org Detailed studies on nitration, halogenation, and Friedel-Crafts reactions would elucidate the regioselectivity and reactivity of the aromatic ring. libretexts.orgyoutube.com

Metal-Halogen Exchange: The bromo group can undergo metal-halogen exchange to generate a reactive organometallic intermediate, which can then be trapped with various electrophiles to introduce new functional groups.

Challenges:

Predicting and controlling the regioselectivity of electrophilic aromatic substitution reactions due to the competing directing effects of the substituents. libretexts.org

Managing potential side reactions, such as cleavage of the ether linkage, under harsh reaction conditions.

Developing selective transformations that target one functional group while leaving the others intact.

Integration with Flow Chemistry and Sustainable Methodologies for Scalable Synthesis

For any chemical compound to be of practical use, its synthesis must be scalable, safe, and environmentally friendly. Flow chemistry and other sustainable methodologies offer significant advantages over traditional batch processes.

Future Directions:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved safety, and easier scale-up. acs.orgrsc.org This would involve the design of a flow reactor that can accommodate the specific reaction conditions. acs.org